molecular formula C20H20N2O5S B412879 (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 299953-31-4

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B412879
CAS No.: 299953-31-4
M. Wt: 400.4g/mol
InChI Key: PXEJACBZVFSAIB-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties.

  • Molecular Formula : C20H20N2O5S
  • Molecular Weight : 400.448 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 654.8 ± 55.0 °C at 760 mmHg
  • LogP : 7.26

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. In studies conducted using agar diffusion methods, it exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis18
Escherichia coli12

The results indicate that the presence of the nitrophenyl group enhances the compound's antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 Value (µM)
MCF-725
A54930

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis. Additionally, morphological changes consistent with apoptosis were observed under microscopy .

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays:

  • DPPH Scavenging Activity
  • Nitric Oxide Scavenging
  • Iron-Induced Lipid Peroxidation Inhibition

The results showed that the compound effectively scavenges free radicals and inhibits lipid peroxidation, indicating its potential as an antioxidant agent.

Assay Type Percentage Inhibition (%)
DPPH Scavenging85
Nitric Oxide Scavenging70
Lipid Peroxidation60

These findings suggest that the phenolic moiety in the structure contributes significantly to its antioxidant capabilities .

Case Studies

  • Study on Antibacterial Properties : A recent study evaluated a series of benzo[b]thiophene derivatives for their antibacterial activity. The results highlighted that compounds with similar structural features to this compound exhibited enhanced activity against resistant strains of bacteria .
  • Anticancer Evaluation : Another investigation focused on the anticancer effects of this compound in combination with other chemotherapeutics. The combination therapy showed synergistic effects in reducing cell viability in MCF-7 cells, suggesting a potential for clinical applications in cancer treatment .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H20N2O5SC_{20}H_{20}N_{2}O_{5}S and a molecular weight of approximately 400.45 g/mol. Its structure includes an ethyl ester, a nitrophenyl group, and a tetrahydrobenzo[b]thiophene moiety, which contribute to its biological and chemical activities.

Scientific Research Applications

1. Medicinal Chemistry

The compound has been evaluated for its potential antioxidant and antibacterial properties. Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant biological activity:

  • Antioxidant Activity : Studies have shown that compounds similar to (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can scavenge free radicals effectively. For instance, the compound was tested using DPPH and ABTS assays, demonstrating substantial radical scavenging abilities compared to standard antioxidants like ascorbic acid .
  • Antibacterial Properties : The compound's structural features allow it to interact with bacterial membranes, potentially disrupting their integrity. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

2. Anticancer Research

The compound's structural components suggest potential anticancer activity. Similar thiophene derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

Case Studies

Several studies have documented the applications of this compound:

  • Cytotoxicity Assays : In one study, derivatives were synthesized and tested against human cancer cell lines showing IC50 values in the low micromolar range. These findings highlight the potential for developing new anticancer agents based on this scaffold .
  • Antioxidant Evaluation : A series of related compounds were evaluated for their antioxidant properties using standardized assays. Results indicated that specific substitutions on the phenyl ring significantly enhanced radical scavenging activity compared to established antioxidants .
  • Anti-inflammatory Mechanisms : Research has also focused on the anti-inflammatory potential of thiophene derivatives. Compounds were shown to inhibit pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a therapeutic role in chronic inflammatory diseases.

Summary of Biological Activities

Activity Description Reference
AntioxidantEffective scavenging of free radicals; tested via DPPH and ABTS assays
AntibacterialDisruption of bacterial membranes; effective against various strains
AnticancerInduction of apoptosis; significant cytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of cytokine production in macrophages; potential therapeutic applications

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-27-20(24)18-15-8-3-4-9-16(15)28-19(18)21-17(23)11-10-13-6-5-7-14(12-13)22(25)26/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,23)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEJACBZVFSAIB-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.